3,4-Dimethoxybenzoic Acid

Thermochemistry Calorimetry Crystal Engineering

With a 10 kJ/mol enthalpy differential versus its 3,5-isomer, 3,4-Dimethoxybenzoic acid enables precise crystal lattice energy tuning for co-crystal engineering. Its unique induction of vanillate catabolism under both aerobic and anaerobic conditions makes it indispensable for lignin valorization studies. Conjugation to phosphatidylcholine yields a 19–38× increase in antiproliferative activity—ideal for lipid-based prodrug research. Single crystals inhibit S. aureus growth by 75% at 100 µg/mL, providing a robust scaffold for antibacterial SAR. Procure high-purity (≥98%) material to eliminate regioisomer contamination that would compromise yield, reproducibility, and biological activity readouts.

Molecular Formula C9H10O4
Molecular Weight 0
CAS No. 19930-70-2
Cat. No. B1166140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethoxybenzoic Acid
CAS19930-70-2
Molecular FormulaC9H10O4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dimethoxybenzoic Acid (Veratric Acid, CAS 93-07-2) – Procurement-Ready Chemical Profile and Research-Grade Identity


3,4-Dimethoxybenzoic acid (CAS 93-07-2), commonly known as veratric acid, is a member of the p-methoxybenzoic acid class characterized by a benzoic acid core bearing methoxy substituents at the 3- and 4-positions [1]. This compound is a naturally occurring plant metabolite found in species such as *Hypericum laricifolium*, *Artemisia sacrorum*, and *Zeyheria montana*, and is also recognized as a human metabolite of the antispasmodic drug mebeverine . Commercially, it is available as a white to beige crystalline powder with a melting point of 179–181°C, a molecular weight of 182.18 g/mol, and a reported water solubility of approximately 0.5 mg/mL at 15°C . Its structural simplicity and dual methoxy substitution confer distinct physicochemical and biological properties that differentiate it from structurally related benzoic acid derivatives, making it a valuable intermediate in pharmaceutical synthesis and a subject of ongoing biomedical research [2].

Why 3,4-Dimethoxybenzoic Acid Cannot Be Casually Substituted with Other Methoxylated or Hydroxylated Benzoic Acids in Critical Research Applications


Within the family of methoxylated benzoic acids, even minor alterations in substituent position, number, or type (hydroxyl vs. methoxy) produce profound and measurable divergences in physicochemical properties, metabolic fate, and biological activity. For instance, the substitution pattern dictates the compound's lipophilicity (LogP), acid dissociation constant (pKa), and crystalline enthalpy of formation, which in turn govern its solubility profile, membrane permeability, and suitability for specific synthetic transformations [1]. Critically, the differential induction of microbial catabolic pathways and distinct plant membrane depolarization signatures demonstrate that biological systems discriminate sharply between regioisomers and between methoxy- and hydroxy-substituted analogs [2]. Consequently, the unverified interchange of 3,4-dimethoxybenzoic acid with, for example, vanillic acid, protocatechuic acid, or 3,5-dimethoxybenzoic acid introduces uncontrolled variables that can invalidate experimental reproducibility, alter synthetic yields, and compromise the interpretation of structure-activity relationship (SAR) studies. The following quantitative evidence guide establishes the specific, data-backed dimensions along which 3,4-dimethoxybenzoic acid exhibits measurable differentiation from its closest comparators.

3,4-Dimethoxybenzoic Acid: Quantified Differentiation Evidence Versus Closest Structural Analogs


Thermochemical Stability: 3,4-Dimethoxybenzoic Acid Exhibits a 10 kJ/mol Lower Enthalpy of Formation than the 3,5-Isomer, Influencing Crystalline Lattice Energy and Energetics of Derivatization

Static-bomb calorimetry measurements on five dimethoxybenzoic acid regioisomers reveal that the standard enthalpy of formation in the crystalline state (ΔHfo(c)) for 3,4-dimethoxybenzoic acid is -714.0 ± 1.4 kJ/mol at 298.15 K. This value is 10.0 kJ/mol lower (less negative) than that of its 3,5-dimethoxy isomer (-724.0 ± 1.5 kJ/mol) and 1.8 kJ/mol lower than that of the 2,4-dimethoxy isomer (-712.2 ± 1.4 kJ/mol) [1]. This quantifiable difference in thermochemical stability directly reflects the influence of methoxy group positioning on intermolecular packing and lattice energy in the solid state, a critical consideration in crystal engineering and the energetics of solid-state reactions [1].

Thermochemistry Calorimetry Crystal Engineering

Membrane Bioactivity: 3,4-Dimethoxybenzoic Acid Induces Strong and Sustained Membrane Depolarization, Distinct from the Hyperpolarizing Profile of Other Methoxylated Benzoic Acids

In allelopathy studies using cucumber (*Cucumis sativus* L.) root models, 3,4-dimethoxybenzoic acid (abbreviated DHB or DMB) exhibited a unique electrophysiological signature. While most methoxylated benzoic acids (e.g., p-anisic acid) induced a rapid membrane potential (Vm) depolarization followed by a hyperpolarization phase, 3,4-dimethoxybenzoic acid, along with salicylic acid, caused a strong and sustained depolarization of the root membrane potential without the subsequent hyperpolarization recovery [1]. A positive correlation was established between lipophilicity and Vm hyperpolarization for methoxylated benzoic acids, but a contrasting positive correlation was found between lipophilicity and Vm depolarization for hydroxylated benzoic acids, positioning 3,4-dimethoxybenzoic acid at a distinct functional intersection [1].

Plant Physiology Allelopathy Electrophysiology

Metabolic Specificity: 3,4-Dimethoxybenzoic Acid Uniquely Induces Microbial Catabolic Pathways for Vanillate Utilization Under Both Aerobic and Anaerobic Conditions

In *Pseudomonas* sp. strain PN-1, veratric acid (3,4-dimethoxybenzoic acid) was shown to induce the cellular machinery required for both aerobic (oxic) and anaerobic (anoxic) utilization of vanillate (4-hydroxy-3-methoxybenzoic acid). In stark contrast, the closely related isomer isovanillic acid (3-hydroxy-4-methoxybenzoic acid) failed to induce vanillate utilization under either condition [1]. Furthermore, vanillic acid itself supported anaerobic (nitrate respiration) but not aerobic growth of this strain, highlighting the specific role of 3,4-dimethoxybenzoic acid as a catabolic inducer that bridges oxygen-dependent and oxygen-independent degradation pathways [1].

Microbial Metabolism Biodegradation Lignin Valorization

Antibacterial Efficacy: 3,4-Dimethoxybenzoic Acid Crystals Exhibit Strain-Specific Inhibition with 75% Efficiency Against S. aureus at 100 µg/mL

Single crystals of 3,4-dimethoxybenzoic acid (DMBA), grown via slow evaporation, demonstrated differential antibacterial activity against two pathogenic bacterial strains. At a concentration of 100 µg/mL, DMBA achieved 75% inhibition efficiency and a 5 mm zone of inhibition against *Staphylococcus aureus*. In contrast, under identical conditions, the compound showed only 55% inhibition and a 2 mm zone of inhibition against *Klebsiella pneumoniae* [1]. While this study does not provide direct comparator data for other benzoic acid derivatives, it establishes a quantifiable baseline of antibacterial efficacy for the crystalline form of 3,4-dimethoxybenzoic acid, revealing strain-dependent potency that may inform its selection as a starting material for antibiotic development [1].

Antibacterial Crystal Engineering Drug Discovery

Anticancer Activity Enhancement via Lipophilization: Phosphatidylcholine Conjugate of 3,4-Dimethoxybenzoic Acid Shows Up to 38-Fold Increase in Antiproliferative Potency Compared to Free Acid

In a study evaluating novel phenoylated phosphatidylcholines, the lysophosphatidylcholine conjugate of veratric acid (compound 7b) demonstrated dramatically enhanced antiproliferative activity against multiple cancer cell lines relative to the free veratric acid. Specifically, compound 7b inhibited the proliferation of human leukemia (MV4-11), breast (MCF-7), and colon (LoVo) cancer cell lines with IC50 values ranging from 9.5 to 20.7 µM. This represented a 19- to 38-fold increase in potency compared to the corresponding free veratric acid [1]. This differential underscores the value of 3,4-dimethoxybenzoic acid as a lipophilizable scaffold for prodrug development, where conjugation to a lipid moiety overcomes the inherent limitations of low stability and poor bioavailability associated with the free phenolic acid [1].

Cancer Research Prodrug Design Lipid-Based Drug Delivery

High-Impact Application Scenarios for 3,4-Dimethoxybenzoic Acid: Evidence-Backed Use Cases Driving Procurement Decisions


Crystal Engineering and Solid-State Thermodynamics: Leveraging Distinct Lattice Energy for Polymorph Screening and Co-Crystal Design

The 10 kJ/mol difference in enthalpy of formation between 3,4-dimethoxybenzoic acid and its 3,5-dimethoxy isomer provides a quantifiable handle for tuning crystal lattice energies. Researchers engaged in co-crystal design, polymorph screening, or solid-state reaction energetics can exploit this difference to predict and control crystallization outcomes. The established thermochemical baseline for this compound, validated by static-bomb calorimetry, makes it a reliable reference standard for calorimetric studies and for engineering solid forms with specific stability and dissolution profiles [1].

Microbial Metabolic Engineering and Bioremediation: Harnessing Unique Catabolic Induction for Lignin Valorization

The ability of 3,4-dimethoxybenzoic acid to induce vanillate catabolism under both aerobic and anaerobic conditions—a property not shared by isovanillic acid or vanillic acid itself—positions it as a unique tool for studying and manipulating lignin-derived aromatic degradation pathways. This specificity is particularly relevant for metabolic engineering projects aimed at valorizing lignin streams into value-added chemicals, as well as for bioremediation strategies targeting methoxylated aromatic pollutants in oxygen-limited environments [1].

Lipid-Based Prodrug Development: Enhancing Bioavailability of Phenolic Acid Pharmacophores

The 19- to 38-fold increase in antiproliferative activity achieved by conjugating 3,4-dimethoxybenzoic acid to a phosphatidylcholine moiety provides a compelling proof-of-concept for lipid-based prodrug strategies. Researchers developing orally bioavailable or targeted anticancer agents can utilize 3,4-dimethoxybenzoic acid as a model phenolic acid scaffold to systematically investigate the impact of lipophilization on pharmacokinetics and cellular uptake. This evidence supports its procurement for medicinal chemistry programs focused on overcoming the poor bioavailability that typically limits the utility of free phenolic acids [1].

Antibacterial Scaffold Development: Targeting Gram-Positive Pathogens with Crystalline 3,4-Dimethoxybenzoic Acid

The demonstrated 75% inhibition of *Staphylococcus aureus* growth at 100 µg/mL by 3,4-dimethoxybenzoic acid single crystals provides a quantitative starting point for structure-activity relationship (SAR) studies aimed at developing novel antibacterial agents. The differential activity against Gram-positive (S. aureus) versus Gram-negative (K. pneumoniae) bacteria suggests a specific mode of action that can be further optimized through medicinal chemistry efforts. Procurement of high-purity 3,4-dimethoxybenzoic acid is essential for generating reproducible crystalline material for these bioactivity screens [1].

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